molecular formula C11H13ClO B13219441 4-(3-Chlorophenyl)oxane

4-(3-Chlorophenyl)oxane

Cat. No.: B13219441
M. Wt: 196.67 g/mol
InChI Key: YVIUHPOSDUUVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)oxane can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)oxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)oxane involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known that similar compounds can act as inhibitors of various enzymes and receptors, influencing biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-(3-chlorophenyl)oxane

InChI

InChI=1S/C11H13ClO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2

InChI Key

YVIUHPOSDUUVHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.